(3,3,3-trifluoropropyl)amine CAS No. 1466767-16-7](/img/structure/B1528510.png)

[2-Amino-1-(4-chlorophenyl)ethyl](methyl)(3,3,3-trifluoropropyl)amine

Overview

Description

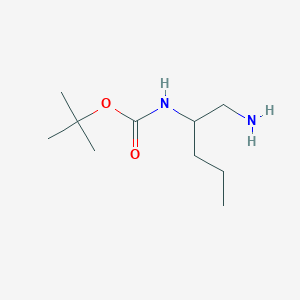

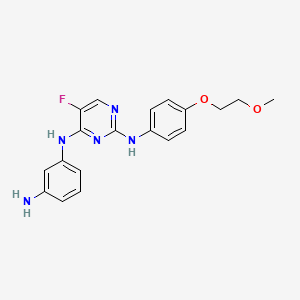

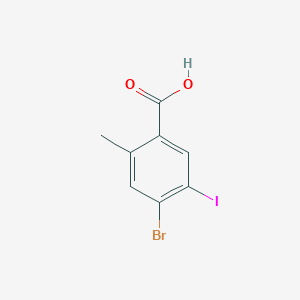

“2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine” is a chemical compound. It is a synthetic intermediate used in the synthesis of various pharmaceuticals .

Chemical Reactions Analysis

The chemical reactions involving “2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine” are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine” are not explicitly mentioned in the available resources .Scientific Research Applications

Chemosensitive Chlorophyll Derivatives

Research involving chemosensitive chlorophyll derivatives, such as the study by Tamiaki et al. (2013), highlights the optical detection of various amines by synthetic pigments. These compounds exhibit blue-shifted absorption bands upon reaction with amines, indicating potential applications in selective detection and quantitative analysis of amines in solution. This suggests that compounds with similar structures could be explored for their chemosensitive properties, particularly in environmental monitoring and analytical chemistry (Tamiaki et al., 2013).

Encapsulation of Halides

The work of Lakshminarayanan et al. (2007) on the encapsulation of halides within the cavity of a pentafluorophenyl-substituted tripodal amine receptor showcases the potential of certain amine compounds in host-guest chemistry. The strong binding of Cl- and Br- ions by these receptors points to their utility in developing new materials for ion sensing and separation technologies (Lakshminarayanan et al., 2007).

Anticancer Evaluation of Novel Derivatives

Kattimani et al. (2013) synthesized and evaluated novel triazolin-3-one derivatives for their anticancer activity against a broad spectrum of human tumor cell lines. Their findings suggest that similar compounds, including those with the specified amine structure, could be synthesized and evaluated for potential anticancer properties, contributing to the development of new therapeutic agents (Kattimani et al., 2013).

Novel Amino Protecting Groups

Gormanns and Ritter (1994) explored polymeric amino protecting groups, indicating that compounds with complex amine structures could serve as building blocks in polymer chemistry for the development of novel materials with specific functions, such as controlled drug release or biocompatible coatings (Gormanns & Ritter, 1994).

Fluorinated Polyimides

Chung and Hsiao (2008) synthesized new fluorinated polyimides from a novel bis(ether amine) monomer, demonstrating applications in materials science for creating polymers with low dielectric constants, high thermal stability, and excellent solubility in organic solvents. This research avenue suggests that the fluorine-containing compound could potentially be utilized in the design and synthesis of advanced polymeric materials (Chung & Hsiao, 2008).

Mechanism of Action

Target of Action

Many compounds with similar structures are known to interact with various receptors in the body. These could include neurotransmitter receptors, enzyme active sites, or other protein targets. The specific target would depend on the exact structure of the compound and its physicochemical properties .

Mode of Action

Once the compound binds to its target, it can either activate or inhibit the target’s function. This could lead to changes in cellular signaling, metabolic pathways, or other cellular processes .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the compound targets a receptor involved in a signaling pathway, it could alter the pathway’s activity and have downstream effects on cellular function .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its chemical structure. Factors such as solubility, stability, and molecular size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell behavior to potential therapeutic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-methyl-N-(3,3,3-trifluoropropyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClF3N2/c1-18(7-6-12(14,15)16)11(8-17)9-2-4-10(13)5-3-9/h2-5,11H,6-8,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREOTOGWSYTZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(F)(F)F)C(CN)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Bromophenyl)dibenzo[b,d]furan](/img/structure/B1528427.png)

![4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1528450.png)